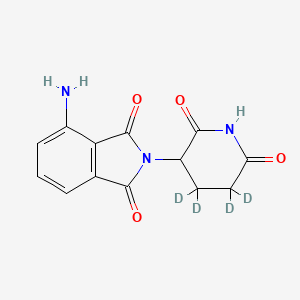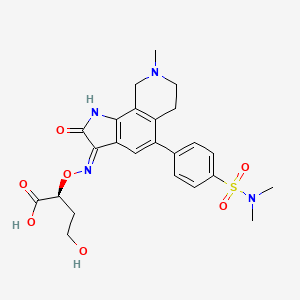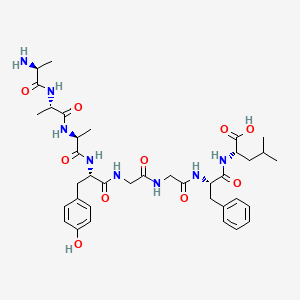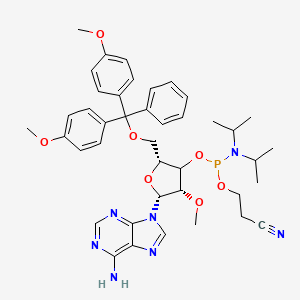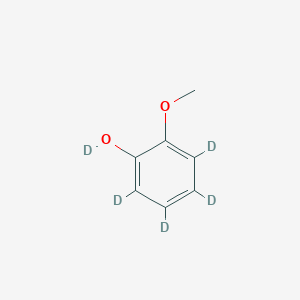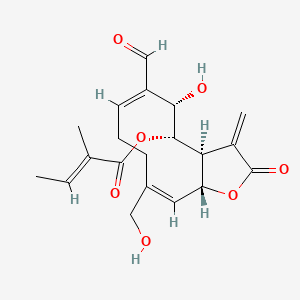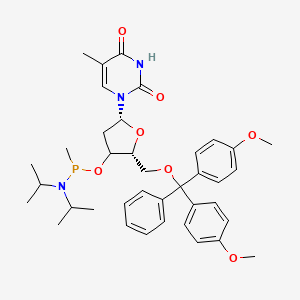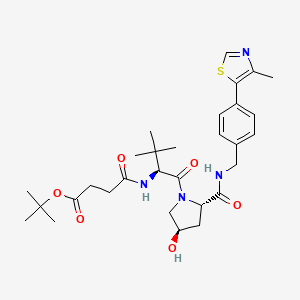
VH032-CH2-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032-CH2-Boc is a Boc-modified derivative of VH032, which serves as a ligand for von Hippel-Lindau (VHL) proteins. This compound is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to recruit VHL proteins for targeted protein degradation .
Vorbereitungsmethoden
The synthesis of VH032-CH2-Boc involves several steps, including the protection of functional groups and the coupling of various intermediates. One common method involves the use of N-Boc-L-4-hydroxyproline to shield the benzylic amine during the coupling step, enhancing step economy . The synthetic route typically includes:
Protection of Hydroxyproline: Using N-Boc-L-4-hydroxyproline.
C-H Arylation: Employing palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr for the arylation of 4-methylthiazole.
Coupling Reactions: Coupling the protected hydroxyproline with other intermediates.
Deprotection: Removing the Boc protecting group under acidic conditions
Analyse Chemischer Reaktionen
VH032-CH2-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed under acidic conditions, yielding the active VH032 ligand.
Coupling Reactions: It can be coupled with various intermediates to form PROTAC molecules.
Substitution Reactions: The compound can undergo substitution reactions with other chemical entities to modify its structure and functionality.
Wissenschaftliche Forschungsanwendungen
VH032-CH2-Boc is widely used in scientific research, particularly in the development of PROTAC molecules. These molecules are designed to target and degrade specific proteins within cells, making them valuable tools in:
Wirkmechanismus
VH032-CH2-Boc acts as a ligand for VHL proteins, recruiting them for targeted protein degradation. The mechanism involves the removal of the Boc protecting group under acidic conditions, exposing the active VH032 ligand. This ligand then binds to VHL proteins, facilitating the formation of PROTAC molecules that target specific proteins for ubiquitination and subsequent proteasomal degradation .
Vergleich Mit ähnlichen Verbindungen
VH032-CH2-Boc is unique due to its Boc modification, which provides stability and ease of handling during synthesis. Similar compounds include:
VH032: The parent compound without the Boc modification.
Me-VH032: A chiral benzylic amine analog of VH032.
(S,R,S)-AHPC-Boc: Another Boc-modified ligand for VHL proteins.
These compounds share similar functionalities but differ in their structural modifications, which can influence their stability, reactivity, and application in PROTAC synthesis .
Eigenschaften
Molekularformel |
C30H42N4O6S |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C30H42N4O6S/c1-18-25(41-17-32-18)20-10-8-19(9-11-20)15-31-27(38)22-14-21(35)16-34(22)28(39)26(29(2,3)4)33-23(36)12-13-24(37)40-30(5,6)7/h8-11,17,21-22,26,35H,12-16H2,1-7H3,(H,31,38)(H,33,36)/t21-,22+,26-/m1/s1 |
InChI-Schlüssel |
XUJMZXZOAJNDDT-TVZXLZGTSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-[[4-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylamino]acetamide](/img/structure/B12393231.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12393242.png)
![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)

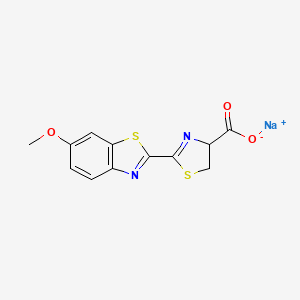
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
